1-Cyclohexyl-2,5-dimethyl-1h-pyrrole

Descripción general

Descripción

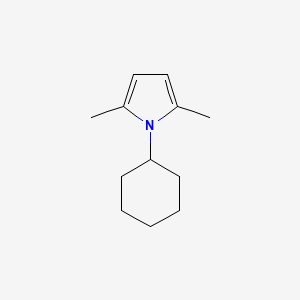

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole is an organic compound with the molecular formula C12H19N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the pyrrole ring. It is used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with cyclohexylamine in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitubercular Activity : Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (M. tuberculosis), particularly multidrug-resistant strains. Derivatives based on the 2,5-dimethylpyrrole scaffold have shown promising inhibitory effects against both susceptible and resistant strains, with minimum inhibitory concentrations (MIC) below 1 µg/mL .

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| 5n | < 1 | High activity against Mtb |

| 5q | < 1 | Effective against MDR strains |

| 5r | < 1 | Bactericidal effects |

Cytotoxicity Profiles : Selected derivatives exhibit low cytotoxicity against human pulmonary fibroblasts and murine macrophages, indicating their potential as therapeutic agents without significant adverse effects .

Chemical Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols .

Reactions :

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : Reduces the aldehyde to an alcohol.

- Substitution Reactions : Engages in nucleophilic substitutions at the aldehyde carbon.

The unique structure of this compound suggests its involvement in several biological interactions:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and stability.

- Hydrophobic Interactions : The cyclohexyl and pyrrole moieties may interact favorably with hydrophobic regions of proteins, influencing their activity .

Study on Antitubercular Potential

A detailed study conducted by Castagnolo et al. explored various pyrrole derivatives' antitubercular potential, emphasizing the importance of the cyclohexyl group for enhancing biological activity against M. tuberculosis. The research involved structure-activity relationship (SAR) investigations that led to identifying new compounds suitable for further development as antitubercular agents .

Antitumor Activity Insights

While specific data on antitumor activity for this compound is limited, related pyrrole derivatives have demonstrated significant cytotoxic effects on cancer cell lines. Compounds sharing structural similarities have shown promising results in inhibiting tumor growth in A549 lung cancer cells and other models .

Mecanismo De Acción

The mechanism by which 1-cyclohexyl-2,5-dimethyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

- 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- N-Cyclohexylmaleimide

Comparison: this compound is unique due to its specific substitution pattern on the pyrrole ringFor instance, N-Cyclohexylmaleimide is known for its use in Diels-Alder reactions, while this compound is more versatile in various substitution and oxidation reactions .

Actividad Biológica

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

This compound is characterized by a pyrrole ring substituted with a cyclohexyl group and two methyl groups. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the hydrophobic nature of the cyclohexyl and pyrrole moieties allows for interactions with hydrophobic regions of biomolecules, influencing their stability and activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL against tested organisms .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported IC50 values ranging from 7 to 20 µM against different cancer cell lines . The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further pharmacological development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting enzymes involved in inflammatory pathways. This mechanism is crucial for developing treatments for chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,5-Dimethyl-1H-pyrrole | Lacks cyclohexyl group | Lower reactivity and different activity |

| 1-Cyclohexyl-1H-pyrrole | Lacks methyl groups | Altered reactivity and interactions |

| This compound-3-carbaldehyde | Contains an aldehyde group | Enhanced biological activity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Antibacterial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics like ceftriaxone .

- Anticancer Research : In vitro studies on human leukemia cell lines showed that treatment with this compound resulted in a substantial decrease in cell viability and induced apoptosis at concentrations as low as 3 µM .

- Anti-inflammatory Trials : Experimental models indicated that the compound effectively reduced inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

1-cyclohexyl-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMSMLRWXSENLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332896 | |

| Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24836-02-0 | |

| Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.